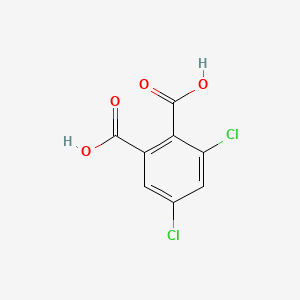

3,5-Dichlorophthalic acid

Description

Overview of Halogenated Phthalic Acid Derivatives and Their Research Significance

Phthalic acid and its derivatives are fundamental components in the chemical industry, primarily utilized in the production of plasticizers, polymers, and resins. romj.orgd-nb.infonih.gov The introduction of halogen atoms, such as chlorine, onto the phthalic acid backbone creates halogenated phthalic acid derivatives, a class of compounds with modified chemical properties and expanded applications. These derivatives serve as crucial intermediates in the synthesis of a wide array of products, including dyes, pigments, and agrochemicals. nih.govcymitquimica.com

The presence of halogens enhances the reactivity of the aromatic ring, making these compounds valuable precursors in various organic syntheses. cymitquimica.com For instance, cyclic acid anhydrides derived from these acids are considered important building blocks for constructing diverse chemical scaffolds with applications in both the chemical and pharmaceutical industries. mdpi.com Research into halogenated phthalic acid derivatives is driven by their utility in creating materials with specific properties. They are integral to the manufacture of unsaturated polyester (B1180765) resins, alkyd resins, and polyetherimides. nih.gov Furthermore, their ability to form coordination polymers and metal-organic frameworks (MOFs) has opened new avenues in materials science, with potential applications in areas like gas storage and catalysis. cymitquimica.comchemscene.com

Scope and Focus of Academic Inquiry on 3,5-Dichlorophthalic Acid

Within the broader family of halogenated phthalic acids, this compound is a specific isomer that has garnered academic and industrial interest. Its primary recognized application is as an intermediate in the synthesis of plant growth regulators. google.com

The synthesis of this compound can be challenging. Direct chlorination of phthalic anhydride (B1165640) often results in a mixture of chlorinated products, leading to low yields of the desired 3,5-dichloro isomer. google.com More specific methods have been developed, such as the treatment of N-substituted tetrachlorophthalimides or trichlorophthalimides with zinc and a base in an aqueous solution, which, after acidification, yields this compound. google.com This process can be conducted at temperatures ranging from 20°C to 100°C. google.com The resulting this compound can be readily converted to its corresponding anhydride, 3,5-dichlorophthalic anhydride, through treatment with acetic anhydride or by refluxing with a hydrocarbon like xylene or toluene (B28343). google.com

Research on related dichlorophthalic acid isomers, such as 4,5-dichlorophthalic acid, highlights the potential research avenues for the 3,5-isomer. For example, 4,5-dichlorophthalic acid has been extensively studied for its role in forming coordination polymers with various metals, including copper, lead, cadmium, and lanthanides. scispace.comosti.govresearchgate.netnih.govdergipark.org.tr These coordination polymers exhibit interesting structural properties, such as one-, two-, or three-dimensional networks, and have potential applications in luminescence and materials science. osti.govresearchgate.netnih.govnih.gov Given the structural similarities, this compound represents a candidate for the construction of novel coordination polymers and functional materials.

Properties of this compound

| Property | Value | Source |

| CAS Number | 25641-98-9 | bldpharm.comcymitquimica.com |

| Molecular Formula | C₈H₄Cl₂O₄ | cymitquimica.comchembk.com |

| Molecular Weight | 235.02 g/mol | cymitquimica.comnih.gov |

| Melting Point | 171-172°C | google.com |

| Purity | ≥95% | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorophthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBICPKUOCCNWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560048 | |

| Record name | 3,5-Dichlorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25641-98-9 | |

| Record name | 3,5-Dichlorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 3,5 Dichlorophthalic Acid

Established Synthetic Procedures

The primary methods for the industrial and laboratory-scale synthesis of 3,5-dichlorophthalic acid are well-documented. These routes prioritize yield, purity, and economic viability, relying on commercially available precursors.

Reductive Dechlorination of Polychlorophthalimides and Anhydrides

A prominent strategy for synthesizing this compound involves the selective removal of chlorine atoms from a more highly chlorinated precursor. While direct dechlorination of N-substituted polychlorophthalimides is a conceptual route, a closely related and commercially practiced method involves the reductive dechlorination of tetrachlorophthalic anhydride (B1165640).

This process typically occurs in an aqueous medium where tetrachlorophthalic anhydride is treated with a suitable reducing agent. Common reducing agents for this transformation include metal powders such as zinc, iron, or tin. The reaction proceeds by selectively removing two chlorine atoms, primarily from the 4- and 6-positions of the aromatic ring, to yield 3,5-dichlorophthalic anhydride. The resulting anhydride is then hydrolyzed to the target this compound. The selectivity of this dechlorination is a key aspect, as it favors the desired isomer over other dichlorinated products. A patent describing this method highlights that using at least two equivalents of the reducing metal per mole of tetrachlorophthalic anhydride can lead to yields of this compound exceeding 80%.

| Precursor | Reducing Agent | Product | Reported Yield |

| Tetrachlorophthalic Anhydride | Zinc Powder | This compound | >80% |

This interactive table summarizes the key components and outcome of the reductive dechlorination process.

Hydrolysis of 3,5-Dichlorophthalic Anhydride

The direct hydrolysis of 3,5-dichlorophthalic anhydride is a straightforward and efficient method for obtaining this compound. This reaction is typically achieved by heating the anhydride in the presence of water. The anhydride itself is a stable, crystalline solid that can be conveniently handled and stored.

The anhydride precursor is often synthesized via the oxidation of 3,5-dichloro-o-xylene. This two-step sequence, oxidation followed by hydrolysis, represents a common and reliable pathway to high-purity this compound. The hydrolysis step is generally quantitative, making it an effective final step in the synthesis.

Investigational Approaches and Process Optimization

Novel Catalytic Pathways for Enhanced Yield and Purity

The development of novel catalytic systems to improve the synthesis of this compound is an area of ongoing research. While specific, recently developed catalytic pathways dedicated to this compound are not extensively reported in publicly available literature, the general principles of catalyst development in fine chemical synthesis apply. Research efforts are theoretically focused on catalysts that could either enhance the selectivity of direct chlorination or improve the efficiency of the reductive dechlorination process. For instance, a hypothetical advanced catalyst could selectively block the 4- and 6-positions on the phthalic acid ring, guiding chlorination to the 3- and 5-positions. Alternatively, more efficient and recyclable catalysts for the reductive dechlorination of tetrachlorophthalic anhydride could reduce metal waste and improve process economics. However, specific breakthroughs in this area for this particular compound remain a subject for future research and development.

Mechanistic Organic Chemistry of 3,5 Dichlorophthalic Acid and Its Reactive Intermediates

Reversible Interconversion with 3,5-Dichlorophthalic Anhydride (B1165640)

3,5-Dichlorophthalic acid readily undergoes reversible conversion to its corresponding anhydride, 3,5-dichlorophthalic anhydride. This intramolecular dehydration is a common characteristic of 1,2-dicarboxylic acids and is typically achieved by heating the acid or treating it with a dehydrating agent. evitachem.comopen.ac.uk

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of one carboxylic acid moiety on the carbonyl carbon of the adjacent carboxylic acid. This is followed by the elimination of a water molecule to form the cyclic anhydride. The process is reversible, and the anhydride can be hydrolyzed back to the dicarboxylic acid by treatment with water. A common laboratory method for this conversion is refluxing the acid with acetic anhydride. open.ac.ukgoogle.com Another technique involves refluxing the acid in a hydrocarbon solvent like xylene or toluene (B28343) and using a Dean-Stark trap to remove the water formed during the reaction. google.com

Table 1: Methods for the Synthesis of 3,5-Dichlorophthalic Anhydride from this compound

| Method | Reagents | Conditions | Reference |

| Dehydration | Acetic Anhydride | Reflux | open.ac.ukgoogle.com |

| Azeotropic Distillation | Toluene or Xylene | Reflux with water trap | google.com |

Exploration of Nucleophilic Substitution Reactions on the Dichlorinated Aromatic Core

The two chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, their reactivity can be enhanced in the corresponding phthalonitrile (B49051) derivative, 4,5-dichlorophthalonitrile (B145054). In this dinitrile, the strong electron-withdrawing nature of the two nitrile groups activates the chlorine atoms towards nucleophilic attack. editorum.ruchemintech.ru

Studies have shown that 4,5-dichlorophthalonitrile can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and phenols. editorum.ruchemintech.ru For instance, the reaction with N-containing nucleophiles like imidazole (B134444) and carbazole (B46965) has been documented. chemintech.ru These reactions typically proceed via an SNAr (Substitution Nucleophilic Aromatic) mechanism, where the nucleophile attacks the carbon atom bearing a chlorine atom, forming a Meisenheimer-like intermediate, which then eliminates a chloride ion to yield the substituted product. The reaction of 4,5-dichlorophthalonitrile with various amines in solvents like DMF, with bases such as potassium carbonate or triethylamine, leads to the formation of monosubstituted products. chemintech.ru

Proton-Transfer Equilibria and Acidity Studies of Carboxylic Acid Moieties

As a dicarboxylic acid, this compound participates in proton-transfer equilibria in the presence of bases. The two carboxylic acid groups can donate protons, and the acidity of these protons is influenced by the electron-withdrawing chlorine atoms on the aromatic ring. The equilibrium position of these proton-transfer reactions depends on the relative acidities of the participating species. libretexts.org

Proton-transfer reactions of dichlorophthalic acid (specifically the 4,5-isomer, which is structurally similar) with various Lewis bases, including aliphatic and aromatic amines, have been shown to form salts with diverse hydrogen-bonded structures. evitachem.com

Condensation Reactions with Amines and Alcohols leading to Amide and Ester Formation

The carboxylic acid groups of this compound readily undergo condensation reactions with amines and alcohols to form the corresponding amides (phthalimides) and esters. evitachem.comontosight.ai

The reaction with primary amines, upon heating, typically leads to the formation of a cyclic imide, specifically a substituted phthalimide (B116566). This reaction proceeds through an initial formation of a monoamide, which then undergoes intramolecular cyclization with the elimination of a water molecule. For example, the reaction of 4,5-dichlorophthalic acid with n-octylamine in the presence of a Nb₂O₅ catalyst has been shown to produce the corresponding N-octyl-4,5-dichlorophthalimide. researchgate.net Similarly, reactions of 4,5-dichlorophthalic anhydride with amines like thiosemicarbazide (B42300) and various aromatic amines lead to the formation of phthalimide derivatives. mdpi.com

Esterification with alcohols can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The use of chiral alcohols in condensation reactions with dichlorophthalic acid derivatives has been employed for the enantioresolution of racemic alcohols. tcichemicals.commdpi.comtcichemicals.comresearchgate.net

Table 2: Examples of Condensation Reactions

| Reactant | Product Type | Catalyst/Conditions | Reference |

| n-Octylamine | N-octyl-4,5-dichlorophthalimide | Nb₂O₅ | researchgate.net |

| Thiosemicarbazide | Phthalimide derivative | - | |

| Chiral Alcohols | Diastereomeric Esters | - | tcichemicals.com |

Comparative Reactivity Analysis with Isomeric Dichlorophthalic Acids

The reactivity of dichlorophthalic acid isomers is influenced by the position of the chlorine atoms on the aromatic ring. This positioning affects both the acidity of the carboxylic acid groups and the susceptibility of the ring to electrophilic and nucleophilic attack.

For instance, in a study comparing nitrophthalic acids, the steric hindrance between adjacent nitro and carboxyl groups in 3-nitrophthalic acid was found to be significant. mdpi.com A similar steric effect can be anticipated in 3,6-dichlorophthalic acid, where the chlorine atoms are ortho to the carboxylic acid groups. This steric hindrance could influence the rate and feasibility of reactions involving the carboxylic acid groups, such as anhydride and ester formation.

In contrast, this compound has chlorine atoms meta to the carboxylic acid groups, which primarily exert an electronic (inductive) effect, increasing the acidity of the carboxylic protons. The 4,5-dichloro isomer would also experience a significant electronic effect from the chlorine atoms. A study on the hydrodechlorination of chlorinated phthalic anhydrides and acids focused on the preparation of 3,6-dichlorophthalic acid and 3-chlorophthalic acid, highlighting the differences in reactivity among the isomers. acs.org

Furthermore, the formation of co-crystals between different aromatic carboxylic acids is influenced by their relative acidities, which are in turn affected by the substituents on the aromatic ring. psu.eduresearchgate.net This suggests that the different electronic environments of the dichlorophthalic acid isomers would lead to variations in their co-crystallization behavior.

Synthesis and Chemical Transformations of 3,5 Dichlorophthalic Acid Derivatives

Derivatives of the Carboxylic Acid Functionalities

The two carboxylic acid groups of 3,5-dichlorophthalic acid are the primary sites for a variety of chemical transformations, leading to the formation of esters, amides, anhydrides, and imides.

The direct esterification of this compound with alcohols can be achieved, typically under acidic conditions. While specific examples for the 3,5-dichloro isomer are not extensively detailed in the provided search results, the general reactivity of phthalic acids suggests that this transformation is feasible. ontosight.ai For instance, the related 4,5-dichlorophthalic acid undergoes condensation reactions with alcohols to form the corresponding esters. evitachem.com It is reasonable to infer that this compound would react similarly.

Amidation reactions of this compound can be performed by reacting it with amines. A more common and efficient method for both ester and amide formation involves the conversion of the diacid to its more reactive anhydride (B1165640) derivative, 3,5-dichlorophthalic anhydride, which then readily reacts with alcohols and amines. evitachem.commdpi.com

3,5-Dichlorophthalic Anhydride Synthesis:

This compound can be readily converted to 3,5-dichlorophthalic anhydride by heating with a dehydrating agent such as acetic anhydride. google.com This is a standard procedure for the formation of cyclic anhydrides from 1,2-dicarboxylic acids. Another method involves refluxing the acid in a high-boiling hydrocarbon solvent like toluene (B28343) or xylene with azeotropic removal of water. google.com

A detailed laboratory preparation for the related 4,5-dichlorophthalic anhydride involves refluxing 4,5-dichlorophthalic acid with acetic anhydride for 3 hours, followed by evaporation of the excess acetic anhydride and trituration with diethyl ether to yield the product. prepchem.com

Table 1: Synthesis of 3,5-Dichlorophthalic Anhydride

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Heating | 3,5-Dichlorophthalic Anhydride | google.com |

Phthalimide (B116566) Synthesis:

Phthalimides are synthesized from the corresponding phthalic anhydride. For example, 4,5-dichlorophthalic anhydride reacts with various amines to form N-substituted phthalimides. mdpi.com The reaction of 4,5-dichlorophthalic anhydride with thiosemicarbazide (B42300) is reported to yield phthalimide derivatives. smolecule.com Similarly, reaction with formamide (B127407) under reflux conditions produces the unsubstituted phthalimide. rsc.org The synthesis of N-substituted phthalimides from 3,5-dichlorophthalic anhydride would follow analogous pathways. For instance, the reaction of tetrachlorophthalimides with zinc and a base in an aqueous solution can lead to the formation of this compound. google.com Phthalimide derivatives are also valuable precursors for various biologically active compounds. researchgate.netrsc.orgmdpi.com

The reaction of dicarboxylic acids or their anhydrides with hydrazine (B178648) derivatives leads to the formation of hydrazides and cyclic phthalhydrazides. google.comgoogle.com For example, 3,6-dichloro-N-aminophthalimide can be converted to a dihydrazide, which can then cyclize to form a phthalhydrazide (B32825) at elevated temperatures. rsc.org The synthesis of luminol, a well-known chemiluminescent compound, involves the reaction of 3-nitrophthalic acid with hydrazine. google.com A similar reaction pathway can be envisioned for this compound to produce the corresponding 3,5-dichlorophthalhydrazide. The general synthesis of fatty acid hydrazides involves refluxing a fatty acid ester with hydrazine hydrate (B1144303) in ethanol. nih.gov

Derivatives via Aromatic Ring Modification

The chlorine atoms on the aromatic ring of this compound can be substituted, and the carboxylic acid groups can be converted to other functional groups, such as nitriles.

The chlorine atoms on the phthalic anhydride ring can be exchanged for fluorine atoms through nucleophilic aromatic substitution. A method for producing 3,5-difluorophthalic anhydride from 3,5-dichlorophthalic anhydride involves a halogen exchange reaction with an alkali fluoride (B91410), such as potassium fluoride. google.com The reaction is typically carried out at high temperatures, in the range of 190-330 °C, and can be performed without a solvent. google.com The use of a phase transfer catalyst may enhance the reaction rate. researchgate.net For the related 4,5-dichlorophthalic anhydride, reaction with potassium fluoride in sulfolane (B150427) at elevated temperatures and pressure yields 4,5-difluorophthalic acid after hydrolysis.

Table 2: Halogen Exchange Reaction

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3,5-Dichlorophthalic Anhydride | Potassium Fluoride | 190-330 °C | 3,5-Difluorophthalic Anhydride | google.com |

The carboxylic acid functionalities of this compound can be converted to nitrile groups to synthesize 3,5-dichlorophthalonitrile. A common synthetic route involves the conversion of the dicarboxylic acid to the corresponding diamide, followed by dehydration. core.ac.ukyok.gov.tr The conversion of 4,5-dichlorophthalic acid to 4,5-dichloro-1,2-dicyanobenzene (also known as 4,5-dichlorophthalonitrile) proceeds through the formation of the phthalimide and then the phthalamide, which is subsequently dehydrated using a reagent like thionyl chloride in dimethylformamide (DMF). rsc.orgcore.ac.ukresearchgate.net This dicyanobenzene derivative is a precursor for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with applications in dyes and pigments. chemicalbook.comchemintech.ru

Table 3: Synthesis of Dicyanobenzene Precursors

| Starting Material | Intermediate Steps | Dehydrating Agent | Product | Reference |

|---|

Introduction of Other Functional Groups onto the Aromatic Skeleton

The modification of the aromatic core of this compound by introducing new functional groups is a challenging area with specific documented pathways. The reactivity of the dichlorinated benzene (B151609) ring is influenced by the two electron-withdrawing carboxylic acid groups. These groups activate the chlorine atoms, which are situated at the C-3 (ortho/meta) and C-5 (para/meta) positions, towards nucleophilic aromatic substitution. However, detailed research findings on the direct substitution of the chlorine atoms in this compound with other nucleophiles are not widely reported in the available literature.

The primary documented method for altering the functional groups on the aromatic skeleton to yield the this compound structure involves reductive dehalogenation of more highly chlorinated precursors. Specifically, N-substituted polychlorophthalimides can be treated with zinc and a base in an aqueous solution to selectively remove chlorine atoms, leading to the formation of this compound upon hydrolysis. google.com

This transformation represents a key method for synthesizing the 3,5-dichloro-substituted skeleton from other available polychlorinated aromatic compounds. The process involves the replacement of a chlorine atom with a hydrogen atom, effectively changing the functionalization of the aromatic ring.

Reductive Dehalogenation of Polychlorinated Phthalimides

Research has demonstrated that N-substituted trichlorophthalimides and tetrachlorophthalimides undergo reductive dehalogenation to form this compound. google.com This reaction proceeds differently from the dehalogenation of the corresponding phthalic anhydrides, which tend to yield 3,6-dichlorophthalic acid. google.com The process typically involves heating the polychlorinated N-substituted phthalimide with zinc dust in an aqueous solution of a base, such as sodium hydroxide. google.com As the reaction progresses, chlorine atoms are replaced by hydrogen, and the imide ring is hydrolyzed, yielding the water-soluble salt of this compound. google.com

Examples of this transformation are detailed in the following table, based on findings from patent literature. google.com

| Starting Material | Reagents & Conditions | Product | Yield/Result | Reference |

|---|---|---|---|---|

| Tetrachloro-N-phenylphthalimide | Zinc dust, 15% aqueous NaOH, 65°C, 8 hours | This compound | 96.8% (80% purity) | google.com |

| Tetrachloro-N-methylphthalimide | Zinc dust, 20% aqueous NaOH, 65°C, 3 hours | This compound | 41.62% formation | google.com |

| 3,4,6-Trichloro-N-phenylphthalimide | Zinc dust, 5% NaOH, 60°C, 25 hours | This compound | 36.7% formation | google.com |

| N,N'-Dimethylene bis(tetrachlorophthalimide) | Zinc dust, 10% aqueous NaOH, 60°C, 48 hours | 3,5-Dichlorophthalic anhydride | 39% formation | google.com |

While the direct substitution of the chlorine atoms on this compound itself with other functional groups like amines or alkoxides is less documented, the related chemistry of other dichlorophthalic acid isomers, such as 4,5-dichlorophthalic anhydride, shows extensive reactivity in nucleophilic aromatic substitution reactions. dtic.milmdpi.com This suggests a potential for similar, yet unexploited, reactivity for the 3,5-dichloro isomer.

Coordination Chemistry and Metal Complexation Studies with 3,5 Dichlorophthalic Acid

Design Principles for 3,5-Dichlorophthalate Ligands

The design of coordination complexes utilizing 3,5-dichlorophthalate as a primary ligand is guided by several key principles that influence the final architecture and properties of the resulting material. The inherent characteristics of the 3,5-dichlorophthalic acid molecule, such as the presence of two carboxylic acid groups and the steric and electronic effects of the chlorine atoms, are fundamental to these design considerations.

The dicarboxylic acid functionality of this compound allows for a variety of coordination modes. The carboxylate groups can act as monodentate, bidentate (chelating or bridging), or a combination thereof, leading to the formation of discrete mononuclear or polynuclear complexes, as well as extended one-, two-, or three-dimensional coordination polymers. The relative orientation of the carboxylate groups, being ortho to each other on the benzene (B151609) ring, imparts a degree of pre-organization, favoring the formation of stable chelate rings with metal ions.

The presence of two chlorine atoms on the phthalate (B1215562) ring significantly influences its electronic properties. As electron-withdrawing groups, the chlorine atoms reduce the electron density on the aromatic ring and the carboxylate groups. This can affect the acidity of the carboxylic acid protons and the strength of the metal-ligand coordination bonds. The electron-withdrawing nature of the chloro substituents can also play a role in the secondary interactions, such as halogen bonding and π-π stacking, which can further direct the self-assembly process and stabilize the crystal packing of the coordination complexes.

Furthermore, the use of ancillary or co-ligands in conjunction with 3,5-dichlorophthalate is a powerful strategy for tuning the structure and properties of the resulting complexes. These co-ligands, often N-donor heterocyclic compounds, can satisfy the coordination requirements of the metal ion, introduce additional functionalities, and control the dimensionality of the coordination network. mdpi.com The interplay between the 3,5-dichlorophthalate ligand, the metal ion, and the co-ligand allows for a modular approach to the design of functional materials with desired topologies and properties.

Synthesis and Crystallographic Analysis of Metal-3,5-Dichlorophthalate Complexes

The synthesis of metal-3,5-dichlorophthalate complexes is typically achieved through solution-based methods, such as hydrothermal or solvothermal techniques, which allow for the slow crystallization of the products. The reaction conditions, including temperature, pH, and solvent system, play a crucial role in determining the final structure of the complex. researchgate.net

In some instances, discrete monomeric complexes are formed, where a central metal ion is coordinated to one or more 3,5-dichlorophthalate ligands and often solvent molecules. rsc.org However, the bridging capability of the dicarboxylate functionality frequently leads to the formation of extended polymeric structures. These can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The dimensionality of the architecture is influenced by the coordination mode of the 3,5-dichlorophthalate ligand and the presence of other coordinating species.

For example, in lanthanide-based coordination polymers with a related dichlorophthalate ligand, the formation of isostructural series with the general formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞ (where Ln = Tb-Lu, Y) has been reported. researchgate.net These compounds exhibit complex three-dimensional networks stabilized by a variety of coordination and hydrogen bonding interactions. While this example uses 4,5-dichlorophthalate, similar principles of forming extended, hydrated networks can be expected with the 3,5-isomer.

The table below summarizes the types of coordination architectures that can be anticipated with 3,5-dichlorophthalate ligands, based on general principles of coordination chemistry.

| Architecture Type | Description | Key Influencing Factors |

| Monomeric | Discrete molecular units containing one metal center. | Steric hindrance from bulky co-ligands, specific metal-to-ligand ratios. |

| Polymeric (1D) | Linear chains of repeating metal-ligand units. | Bridging coordination of the dichlorophthalate ligand. |

| Polymeric (2D) | Sheet-like structures formed by the extension of coordination in two dimensions. | Use of co-ligands that link 1D chains, specific coordination modes of the primary ligand. |

| Polymeric (3D) | Extended frameworks with connectivity in all three dimensions. | High coordination number of the metal ion, multiple bridging ligands. |

The introduction of co-ligands, particularly N-donor ligands such as pyridine, bipyridine, or phenanthroline derivatives, has a profound impact on the structure and properties of metal-3,5-dichlorophthalate complexes. These co-ligands can compete with the primary ligand for coordination sites on the metal ion, leading to the formation of mixed-ligand complexes with unique architectures.

The role of N-donor co-ligands can be multifaceted:

Dimensionality Control: By occupying some of the metal's coordination sites, N-donor ligands can prevent the formation of highly extended networks, leading to lower-dimensional structures such as 1D chains or discrete binuclear or polynuclear complexes. mdpi.com

Property Modulation: The electronic properties of the N-donor ligand can affect the photophysical and magnetic properties of the complex. For example, the introduction of chromophoric co-ligands can lead to interesting luminescence behavior.

The reactivity and structure of metal complexes with N-donor ligands are highly variable and depend on the nature of the central metal atom, the basicity and arrangement of the N-donor atoms, and the presence of other ligands like 3,5-dichlorophthalate. mdpi.com

Theoretical Investigations of Electronic Structures and Reactivity in Metal Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of metal-3,5-dichlorophthalate complexes. These computational methods complement experimental data and help in understanding the nature of metal-ligand bonding and predicting the behavior of these compounds.

Frontier Molecular Orbital (HOMO-LUMO) analysis is a powerful tool for understanding the electronic transitions and reactivity of molecules. libretexts.org The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are the key orbitals involved in chemical reactions and electronic excitations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ro

In the context of metal-3,5-dichlorophthalate complexes, HOMO-LUMO analysis can reveal:

Nature of Electronic Transitions: The composition of the HOMO and LUMO can indicate whether electronic transitions are of the metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) type.

Reactivity: A small HOMO-LUMO gap generally suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. chalcogen.ro The distribution of the HOMO and LUMO across the complex can identify the most probable sites for nucleophilic and electrophilic attack. libretexts.org

The table below illustrates the general interpretation of HOMO-LUMO analysis for metal complexes.

| Parameter | Significance |

| HOMO Energy | Related to the electron-donating ability of the molecule. |

| LUMO Energy | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. chalcogen.ro |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.depreprints.org The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net

For metal-3,5-dichlorophthalate complexes, MEP analysis can provide valuable information about:

Reactive Sites: The MEP map can identify the most likely sites for coordination, hydrogen bonding, and other intermolecular interactions. The negative potential regions are typically located around the carboxylate oxygen atoms and the chlorine atoms, making them susceptible to electrophilic attack or coordination to metal ions. The regions around the hydrogen atoms of any coordinated water molecules would show a positive potential.

Charge Distribution: The MEP provides a visual representation of how the electron density is distributed across the complex, highlighting the effects of the electron-withdrawing chlorine atoms and the coordination to the metal center.

The interpretation of an MEP map is summarized in the table below.

| Color | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich region, favorable for electrophilic attack. |

| Blue | Positive | Electron-poor region, favorable for nucleophilic attack. |

| Green | Neutral | Region of near-zero potential. |

The application of MEP analysis to metal-3,5-dichlorophthalate complexes would allow for a detailed understanding of their intermolecular interactions and reactivity patterns, guiding the design of new materials with specific properties. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intermolecular interactions in molecular systems, including metal complexes of this compound. This method provides a quantitative description of donor-acceptor interactions, which are crucial for understanding the nature and strength of non-covalent bonds such as hydrogen bonds. uba.arrsc.org

In the context of this compound complexes, NBO analysis helps to elucidate the stability and charge delocalization arising from hyperconjugative interactions. dergipark.org.tr For instance, in complexes of 4,5-dichlorophthalic acid (a positional isomer of this compound) with copper(II) and zinc(II), NBO analysis has been employed to analyze the stability and charge delocalization within the molecules. dergipark.org.tr The analysis can quantify the energy of these interactions, providing insight into the relative importance of different non-covalent forces in stabilizing the crystal structure.

The NBO method partitions the molecular wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uba.ar Interactions between filled (donor) and empty (acceptor) orbitals are then calculated using second-order perturbation theory. uba.ar These interactions, often referred to as "delocalization energies," provide a measure of the strength of the intermolecular and intramolecular interactions.

For example, in a study of complexes involving 1,8-bis(dimethylamino)naphthalene (B140697) and 4,5-dichlorophthalic acid, the analysis of electron density at bond critical points, a concept related to NBO theory, revealed exponential dependencies for various interactions, including C-H···O and C-H···Cl hydrogen bonds. acs.org This highlights the ability of NBO and related methods to characterize even weak intermolecular forces.

Application of Metal Complexes as Functional Materials

The metal complexes derived from this compound exhibit a range of properties that make them promising candidates for various applications in materials science. The tunability of their structures and the introduction of functional groups allow for the design of materials with specific catalytic, porous, and nanoscale properties.

Catalyst Design and Support Materials

Metal complexes of phthalic acid derivatives, including this compound, are explored for their potential in catalysis. dergipark.org.tr The metal centers in these complexes can act as active sites for catalytic reactions, while the organic ligand can influence the selectivity and stability of the catalyst.

For instance, copper(II) complexes with similar ligands have been investigated for their catalytic activities. researchgate.net The design of these catalysts often involves creating a specific coordination environment around the metal ion to facilitate the desired chemical transformation. researchgate.net The presence of the dichlorophthalate ligand can modulate the electronic properties of the metal center, thereby affecting its catalytic performance.

Furthermore, these complexes can be used as precursors for the synthesis of catalytically active nanomaterials. dergipark.org.tr By controlling the decomposition or transformation of the metal-organic precursor, it is possible to generate metal or metal oxide nanoparticles supported on a carbonaceous matrix derived from the organic ligand. These materials can exhibit high catalytic activity due to their large surface area and the synergistic effects between the nanoparticles and the support.

Development of Metal-Organic Frameworks (MOFs)

This compound is a valuable building block for the construction of Metal-Organic Frameworks (MOFs). cymitquimica.comambeed.com MOFs are a class of porous materials consisting of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional structures. nih.gov The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.

The dicarboxylic acid functionality of this compound allows it to bridge metal centers, leading to the formation of extended networks. The chlorine substituents can influence the framework's properties, such as its chemical stability and its affinity for certain guest molecules.

The synthesis of MOFs using dichlorophthalic acid often involves solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a suitable solvent. evitachem.com For example, reactions of 4,5-dichlorophthalate with lanthanide ions have yielded coordination polymers with high thermal stability. researchgate.net Similarly, copper(II) complexes with 4,5-dichlorophthalic acid have been shown to form one-dimensional coordination polymers. researchgate.net These studies demonstrate the versatility of dichlorophthalic acids in creating diverse MOF architectures. The resulting MOFs can have potential applications in gas storage, separation, and catalysis.

Nanoscale Materials for Advanced Applications

Metal complexes of this compound can serve as precursors for the synthesis of nanoscale materials with advanced applications. dergipark.org.tr The controlled thermal decomposition of these complexes can yield metal oxide or metal nanoparticles with specific sizes and morphologies.

For example, copper and zinc complexes of 4,5-dichlorophthalic acid have been synthesized and characterized as nanoscale materials. dergipark.org.tr Scanning electron microscopy (SEM) analysis of these complexes revealed their nanostructured morphology. dergipark.org.tr The carboxylate groups of the dichlorophthalic acid ligand can act as capping agents, stabilizing the nanoparticles and preventing their agglomeration. dergipark.org.tr

These nanoscale materials can be utilized in various advanced applications. For instance, their high surface area and reactive facets make them suitable for use as catalysts or catalyst supports. dergipark.org.tr Additionally, the electronic properties of these materials, which can be tuned by the choice of the metal and the ligand, make them interesting for applications in electronics and sensing. Theoretical calculations, such as the determination of HOMO-LUMO energy gaps, can provide insights into the reactivity and kinetic stability of these nanoscale complexes. dergipark.org.tr

Advanced Characterization Techniques for 3,5 Dichlorophthalic Acid and Its Derivatives

High-Resolution Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique information about the carbon-hydrogen framework of 3,5-dichlorophthalic acid and its derivatives.

In the ¹H NMR spectrum of 3,5-dichlorophthalic anhydride (B1165640), a singlet is observed at approximately 8.1 ppm when measured in deuterochloroform (CDCl₃), corresponding to the two equivalent aromatic protons. prepchem.com For derivatives of 4,5-dichlorophthalic acid, characteristic singlets for the aromatic protons H-3 and H-6 are typically observed in the range of 8.0–8.1 ppm in their ¹H NMR spectra. mdpi.com

The ¹³C NMR spectra of 4,5-dichloro derivatives show characteristic signals for the two chlorinated carbons, C-4 and C-5, at approximately 138.0 and 135.0 ppm. mdpi.com The carbonyl carbons and other aromatic carbons also give rise to distinct signals that aid in the complete structural assignment. mdpi.com For instance, in a series of 4,5-dichlorobenzoic acid derivatives, the carbonyl carbon resonances were found in the range of 165.9-166.5 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of Dichlorophthalic Acids

| Compound/Derivative | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

| 4,5-Dichlorophthalic anhydride | CDCl₃ | 8.1 (s, 2H) prepchem.com | Not specified |

| 2-((2-Carboxy-4-methylphenyl)carbamoyl)-4,5-dichlorobenzoic Acid | DMSO-d₆ | 14.15, 13.35 (br s, 2H, COOH), 8.33 (s, 1H, NH), 8.06 (s, 1H, H-6), 8.01 (s, 1H, H-3), 7.89 (br s, 1H, H-3'), 7.59 (br d, 1H, H-5'), 7.42 (d, 1H, H-6'), 2.45 (s, 3H, CH₃) mdpi.com | 166.5, 166.2, 165.9, 140.0, 138.3, 135.2, 134.1, 132.1, 131.6, 130.8, 130.0, 129.0, 126.2, 21.1 mdpi.com |

| Methyl 4-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)thiophene-3-carboxylate | DMSO-d₆ | 8.54 (d, 1H), 8.32 (s, 2H), 7.90 (d, 1H), 3.67 (s, 3H) mdpi.com | 165.5, 161.9, 138.7, 135.7, 132.2, 129.6, 127.9, 126.4, 52.5 mdpi.com |

Note: This table presents a selection of data for illustrative purposes. For complete assignments, refer to the cited literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The resulting spectra serve as a "vibrational fingerprint," providing valuable information about the functional groups present in a molecule.

For derivatives of 4,5-dichlorophthalic anhydride, the IR spectra typically show characteristic absorption peaks for the carbonyl (C=O) and amino (N-H) functional groups in the ranges of 1689–1703 cm⁻¹ and 3367–3405 cm⁻¹, respectively. mdpi.com In metal complexes of 4,5-dichlorophthalic acid, such as those with copper and zinc, characteristic IR bands are observed at 1612, 1544, 1400, 1323, 1170, 1128, 1005, 920, 900, 844, 808, and 617 cm⁻¹. dergipark.org.tr The study of hydrogen bonding in acid salts of 4,5-dichlorophthalic and 3,6-dichlorophthalic acids has also been facilitated by IR spectroscopy. researchgate.net

Raman spectroscopy has also been utilized in the characterization of dichlorophthalic acid compounds, with spectral data available in public databases. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

For 3,5-dichlorobenzoic acid, a related compound, the mass spectrum shows a characteristic molecular ion peak and fragmentation pattern. nist.gov High-resolution mass spectrometry (HRMS) has been instrumental in confirming the structures of various derivatives of 4,5-dichlorophthalic acid by providing highly accurate mass measurements of the molecular ions. mdpi.com For example, the molecular ion peak for 2-((2-carboxy-4-methylphenyl)carbamoyl)-4,5-dichlorobenzoic acid was found at an m/z value that closely matched the calculated mass. mdpi.com The fragmentation patterns observed in the mass spectra of these derivatives provide further corroboration of their proposed structures. mdpi.com

Solid-State Structural Analysis

The arrangement of molecules in the solid state is crucial for understanding the physical properties of a material. X-ray diffraction and electron microscopy techniques are the primary tools for investigating the crystal structure and morphology of this compound and its derivatives.

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been used to characterize the crystal structures of several compounds derived from 4,5-dichlorophthalic acid. acs.orgnih.gov

For example, the crystal structure of a copper(II) complex with 4,5-dichlorophthalic acid revealed a tetragonally distorted octahedral geometry around the copper ion. scispace.comepa.gov In this complex, four water molecules occupy the square planar sites, while two monodentate carboxylate oxygen donors from the dichlorophthalic acid ligands occupy the axial positions. scispace.comepa.gov The crystal structures of proton-transfer compounds of 4,5-dichlorophthalic acid with isomeric monoaminobenzoic acids have also been determined, revealing intricate two- and three-dimensional hydrogen-bonded networks. nih.gov

Table 2: Selected Crystallographic Data for a Copper(II) Complex of 4,5-Dichlorophthalic Acid scispace.comepa.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.1376(7) |

| b (Å) | 12.8408(4) |

| c (Å) | 12.1910(4) |

| β (°) | 105.509(4) |

| Z | 4 |

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectrometry (EDS) for Morphology and Elemental Composition of Complexes

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle size of materials. When coupled with Energy Dispersive Spectrometry (EDS), it can also provide information about the elemental composition of the sample.

SEM and EDS have been employed to characterize metal complexes of 4,5-dichlorophthalic acid, such as those with copper and zinc. dergipark.org.tr SEM images of these complexes have shown that the compounds can be synthesized with nanoscale dimensions. dergipark.org.tr The EDS analysis confirms the presence of the expected elements (carbon, oxygen, chlorine, and the respective metal) in the complexes, providing further evidence for their successful synthesis and composition. dergipark.org.tr These techniques are particularly useful for confirming that the synthesized materials have the desired morphology and elemental makeup for applications such as catalysis. dergipark.org.tr

Computational Chemistry Studies for Molecular Properties

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. For complex organic molecules like this compound, these methods can elucidate properties that are difficult or expensive to measure experimentally.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds.

Geometry Optimization: The first step in a typical DFT study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state. For derivatives of dichlorophthalic acid, calculations are often performed using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p). mdpi.comdergipark.org.tracs.org This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. The optimization process yields critical information about bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule.

Electronic Structure: Once the geometry is optimized, DFT is used to calculate the electronic properties. Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tracs.org

HOMO: Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a better electron-donating ability.

LUMO: Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy indicates a better electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. dergipark.org.tr For instance, in studies of 4,5-dichlorophthalic acid derivatives, the HOMO-LUMO gap was calculated to understand their relative stabilities. dergipark.org.tr

Calculation of Global and Local Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, a range of global chemical reactivity descriptors can be derived using the principles of Conceptual DFT. nih.gov These descriptors provide quantitative measures of a molecule's reactivity and are invaluable for predicting its chemical behavior. mdpi.comresearchgate.net

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively:

I ≈ -EHOMO

A ≈ -ELUMO

These values are then used to calculate several key descriptors:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

χ = -μ = (I + A) / 2

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule will undergo electronic changes.

S = 1 / η

Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons.

ω = μ² / (2η) = χ² / (2η)

These descriptors have been calculated for various derivatives of 4,5-dichlorophthalic anhydride to clarify their chemical and physical features. mdpi.com The results from such studies provide a framework for understanding the reactivity of the broader class of dichlorophthalic acids.

Below is an interactive data table illustrating the types of global reactivity descriptors calculated for derivatives of the related compound, 4,5-dichlorophthalic anhydride, using DFT (B3LYP/6-311G(d,p) level of theory). mdpi.com

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

| Derivative 1 | -7.21 | -3.54 | 1.84 | 5.38 | 7.87 |

| Derivative 2 | -7.05 | -3.81 | 1.62 | 5.43 | 9.09 |

| Derivative 3 | -7.32 | -3.92 | 1.70 | 5.62 | 9.28 |

| Derivative 4 | -6.99 | -3.78 | 1.61 | 5.39 | 9.02 |

| Derivative 5 | -7.15 | -4.01 | 1.57 | 5.58 | 9.92 |

This table is illustrative and based on data for derivatives of 4,5-dichlorophthalic anhydride to demonstrate the application of the described computational techniques. mdpi.com

In addition to these global descriptors, local reactivity descriptors such as Fukui functions can be calculated. These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of its reactivity. For example, in a study of a derivative of 4,5-dichlorophthalic anhydride, DFT was used to determine the most susceptible sites for nucleophilic and electrophilic attack. mdpi.com

Advanced Research Applications of 3,5 Dichlorophthalic Acid in Synthetic Chemistry and Materials Science

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

3,5-Dichlorophthalic acid and its anhydride (B1165640) are versatile intermediates in the field of complex organic synthesis. The presence of two chlorine atoms on the aromatic ring and two carboxylic acid groups provides multiple reaction sites, allowing for a wide range of chemical transformations. These reactive sites make it a valuable precursor for creating more complex molecules. The anhydride form, 3,5-dichlorophthalic anhydride, is particularly useful as it can be readily prepared from the acid by treatment with acetic anhydride. google.com

One of the significant applications of this compound is in the synthesis of substituted phthalonitriles. isuct.ru Phthalonitriles are crucial precursors for the production of phthalocyanines, a class of large, aromatic macrocyclic compounds with important applications in dyes, pigments, and materials science. isuct.ru The conversion of this compound to the corresponding dinitrile can be achieved through a palladium-catalyzed cyanation reaction. isuct.ru

Furthermore, the reactivity of the anhydride towards nucleophiles like thiosemicarbazide (B42300) and various amines leads to the formation of a diverse range of carboxylic acid derivatives, including phthalimides and dicarboxylic acids. mdpi.com These reactions open pathways to novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The ability to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups, further expands its utility in creating a library of substituted aromatic compounds. evitachem.com

The conversion of this compound to its anhydride is a straightforward process, often achieved by refluxing with acetic anhydride. unimib.it This anhydride is a key starting material for many subsequent reactions. For instance, it can react with various nucleophiles to open the anhydride ring and form dicarboxylic acid derivatives. mdpi.com

Precursor for Advanced Dyes, Pigments, and Optoelectronic Materials

This compound serves as a foundational molecule in the synthesis of a variety of advanced dyes, pigments, and materials with unique optoelectronic properties. Its derivatives are integral to the creation of phthalocyanines, which are known for their intense colors and stability, making them valuable as pigments. isuct.ru The synthesis of these macrocycles often begins with phthalonitriles derived from this compound. isuct.ru The properties of the final phthalocyanine (B1677752) can be fine-tuned by the substituents on the peripheral positions of the macrocycle, a process facilitated by starting with a substituted precursor like this compound. isuct.ru

In the realm of optoelectronic materials, derivatives of this compound are being explored for their potential applications. scispace.com The introduction of specific functional groups onto the aromatic ring can influence the electronic properties of the resulting materials. For example, the synthesis of novel tetrabenzotriazaporphyrins (TBTAPs), which are hybrids of phthalocyanines and tetrabenzoporphyrins, can utilize derivatives of this compound. core.ac.uk These hybrid macrocycles offer a platform for creating materials with tailored optical and electronic characteristics. core.ac.uk

Furthermore, lanthanide coordination polymers constructed using 4,5-dichlorophthalate ligands have demonstrated tunable luminescence, with potential applications as multiemissive materials for luminescent bar codes. researchgate.net While this research uses the 4,5-isomer, it highlights the potential of dichlorinated phthalic acids in creating advanced luminescent materials.

The versatility of this compound and its anhydride is further demonstrated by their use in synthesizing various intermediates for dyes. For instance, 4,5-dichlorophthalic anhydride is a known precursor for a range of downstream products, some of which are used in the dye industry. lookchem.com

Building Block in Polymer Chemistry for Specialty Polymers

This compound and its anhydride are valuable monomers in the synthesis of specialty polymers with enhanced properties. The presence of the chlorine atoms and the aromatic ring can impart desirable characteristics such as thermal stability, flame retardancy, and specific mechanical properties to the resulting polymers. evitachem.comsmolecule.com These monomers can be incorporated into various polymer backbones, including polyesters and polyamides. smolecule.com

The diacid or its anhydride can undergo polycondensation reactions with diols or diamines to form polyesters and polyimides, respectively. The reactivity of the monomers and the structure of the resulting polymer can be influenced by the reaction conditions. For example, the synthesis of polyimides from the reaction of aromatic diamines with 4,5-dichlorophthalic acid has been studied to understand the reactivity changes during copolymerization. rsc.org

The resulting specialty polymers find applications in various fields. For instance, polyesters derived from chlorinated phthalic acids can be used in powder coating compositions to improve properties like blooming resistance. google.com While the provided information often refers to the 4,5- or 3,6-isomers, the principles of using dichlorophthalic acids as building blocks for specialty polymers are broadly applicable. The specific substitution pattern of this compound would be expected to influence the polymer's final properties in a unique way.

The synthesis of coordination polymers using dichlorophthalate ligands has also been explored. These materials exhibit interesting structural and magnetic properties. researchgate.net Lanthanide coordination polymers based on 4,5-dichlorophthalate have shown high thermal stability, which is a desirable property for many polymer applications. researchgate.net

| Polymer Type | Monomers | Potential Properties |

| Polyesters | This compound, Diols | Thermal stability, Flame retardancy |

| Polyamides/Polyimides | This compound/anhydride, Diamines | High-performance characteristics |

| Coordination Polymers | This compound, Metal ions | Luminescence, Magnetic properties |

Contribution to Medicinal Chemistry Research as an Intermediate for Bioactive Compounds

This compound and its derivatives serve as important intermediates in the synthesis of new chemical entities with potential biological activity. scispace.com The field of medicinal chemistry constantly seeks novel molecular scaffolds to develop new therapeutic agents, and the phthalic acid framework provides a versatile starting point. researcher.life The reactivity of 3,5-dichlorophthalic anhydride towards various nucleophiles allows for the creation of a diverse library of compounds that can be screened for pharmacological activity. mdpi.com

The synthesis of heterocyclic compounds from cyclic acid anhydrides, such as 3,5-dichlorophthalic anhydride, has been a fruitful area of research in medicinal chemistry. mdpi.com These heterocyclic structures are often found in bioactive molecules. For example, the reaction of the anhydride with amines can lead to the formation of phthalimides, a structural motif present in some pharmaceutical compounds. mdpi.com

Furthermore, the introduction of specific functional groups through reactions at the carboxylic acid or chlorine positions can modulate the physicochemical properties of the resulting molecules, which is a key aspect of drug design. nih.gov For instance, camphorsultam dichlorophthalic acid has been developed as a chiral reagent for the separation of enantiopure compounds and the determination of their absolute configurations, which is crucial in drug research where different enantiomers can have vastly different biological effects. researchgate.net

While direct therapeutic applications of this compound itself are not the focus, its role as a precursor to more complex, potentially bioactive compounds is significant. longdom.org The ability to generate a wide array of derivatives makes it a valuable tool for medicinal chemists in the discovery of new drug candidates. researcher.life

Potential in Plant Growth Regulator Synthesis

This compound has been identified as a useful intermediate in the synthesis of plant growth regulators. google.com Plant growth regulators are substances that influence the growth and development of plants and are used in agriculture to improve crop yield and quality. phytotechlab.comespublisher.com

Specific patents have cited this compound as a precursor for compounds with plant growth regulating activity. google.com The synthesis of these regulators often involves the modification of the this compound structure to create molecules that can interact with the plant's hormonal pathways. nih.gov While the detailed mechanisms are complex and involve various hormonal signals like auxins, the initial molecular framework provided by this compound is a key starting point for chemical synthesis. nih.govmdpi.com

The process of creating these regulators can involve several chemical steps starting from this compound or its anhydride. google.com The final structure of the plant growth regulator is what determines its specific effect on the plant, which can range from promoting root growth to controlling flowering. phytotechlab.com The development of new and more effective plant growth regulators is an ongoing area of research in agricultural chemistry, and intermediates like this compound play a crucial role in this process.

| Plant Growth Regulator Class | General Function |

| Auxins | Regulate cell elongation, root formation phytotechlab.com |

| Cytokinins | Stimulate cell division and shoot proliferation phytotechlab.com |

| Gibberellins | Promote stem elongation and flowering espublisher.com |

Potential in Sensor Development and Chemiluminescent Systems

Derivatives of this compound have shown potential in the development of sensors and chemiluminescent systems. Chemiluminescence is the emission of light as a result of a chemical reaction and is a highly sensitive detection method used in various analytical applications. nih.govnih.gov

Lanthanide coordination polymers based on dichlorophthalate ligands have been synthesized and their luminescent properties studied. researchgate.netresearchgate.net These materials can exhibit tunable light emission, which is a key characteristic for the development of optical sensors. mdpi.com For instance, lanthanide coordination polymers have been investigated for their potential in fluorescence sensing. researchgate.net

While much of the specific research has focused on the 4,5-isomer, the underlying principles suggest that this compound could also be a valuable precursor for similar applications. The ability to form stable complexes with metal ions that exhibit interesting photophysical properties is a key advantage. researchgate.netresearchgate.net These complexes can be designed to respond to the presence of specific analytes, leading to a change in their luminescence, which forms the basis of a sensor. mdpi.com

The development of in situ chemical sensors is crucial for monitoring various chemical species in different environments. mdpi.com Chemiluminescent analyzers, for example, have been developed for detecting reactive oxygen species in the deep sea. mdpi.com The design of new chemiluminescent probes and materials is an active area of research, and versatile building blocks like this compound could contribute to the creation of novel sensor systems. uni-regensburg.de

Environmental Fate and Degradation Studies of 3,5 Dichlorophthalic Acid

Pathways of Biodegradation in Aquatic and Terrestrial Matrices (e.g., water, sediment, soil)

No specific studies on the biodegradation of 3,5-Dichlorophthalic acid were identified. Research on other chlorinated aromatic compounds suggests that biodegradation can occur under both aerobic and anaerobic conditions, often involving microbial consortia. The typical aerobic pathway for chlorinated benzoic acids involves hydroxylation and subsequent ring cleavage. Anaerobic degradation often proceeds via reductive dehalogenation. However, the specific microorganisms, enzymes, and intermediate metabolites involved in the breakdown of this compound have not been documented.

Phototransformation Mechanisms under Environmental Conditions

Information regarding the phototransformation of this compound is not available. For related compounds, photolysis can be a significant degradation pathway, influenced by factors such as pH and the presence of dissolved organic matter which can act as a photosensitizer. Studies would be needed to determine the quantum yield and byproducts of this compound phototransformation to assess its environmental significance.

Hydrolysis and Other Abiotic Degradation Processes

There is no specific data on the hydrolysis of this compound. Generally, the carboxylic acid groups of phthalic acids are stable to hydrolysis under typical environmental pH conditions. The carbon-chlorine bonds on the aromatic ring are also generally resistant to abiotic hydrolysis unless under specific industrial conditions.

Assessment of Environmental Persistence and Mobility

Quantitative data on the persistence (e.g., half-life in soil or water) and mobility (e.g., soil organic carbon-water partitioning coefficient, Koc) of this compound are not available. The persistence and mobility of a chemical are influenced by its chemical structure, water solubility, and interaction with soil and sediment components. For chlorinated aromatic acids, the degree of chlorination can impact persistence, with more highly chlorinated compounds often being more resistant to degradation. Mobility is influenced by the compound's polarity and charge, which affects its tendency to adsorb to soil particles or remain dissolved in water. Without experimental data, an assessment of the environmental persistence and mobility of this compound cannot be accurately made.

Due to the lack of specific research findings, no data tables can be generated at this time.

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis of Dichlorophthalic Acids

The advancement of green chemistry principles is crucial for the environmentally and economically viable production of industrial chemicals. The synthesis of specific isomers like 3,5-dichlorophthalic acid presents unique challenges that are at the forefront of synthetic research.

Traditional manufacturing routes, such as the direct chlorination of phthalic anhydride (B1165640), often result in a mixture of chlorinated products with a low yield of the desired 3,5-isomer, necessitating energy-intensive separation processes. google.com This lack of selectivity highlights a significant area for improvement. An alternative patented method involves the reductive dechlorination of N-substituted polychlorophthalimides using zinc and a base in an aqueous solution to produce this compound or its salts. google.com This process, which can start from tetrachloro- or trichlorophthalimides, offers a more controlled pathway to the specific 3,5-isomer. google.com

Future research is trending towards even more sustainable methods. Key areas of exploration include:

Catalytic Systems: Development of novel, highly selective catalysts that can direct the chlorination of phthalic acid or anhydride specifically to the 3- and 5-positions. This would minimize the formation of byproducts, reduce waste, and simplify purification.

Alternative Energy Sources: The application of alternative energy sources like microwave irradiation is a recognized strategy for promoting energy efficiency and accelerating chemical reactions in polymer synthesis and other areas. ethernet.edu.et Exploring microwave-assisted synthesis could lead to faster reaction times and potentially improved yields and selectivity for dichlorophthalic acid production.

Greener Solvents: Moving away from harsh organic solvents towards aqueous systems or other environmentally benign solvent alternatives is a key goal. The use of water as a solvent in subsequent reactions involving dichlorophthalic acid salts has already been noted in the synthesis of coordination polymers. evitachem.com

Improving the synthesis of this compound is not merely an academic exercise but a critical step in unlocking its potential for broader applications in advanced materials, making sustainable synthetic routes a primary research frontier.

Application in Supramolecular Assemblies and Nanotechnology

The precise geometry and functional groups of this compound make it an exemplary candidate for the bottom-up construction of complex supramolecular structures and nanomaterials. Its two carboxylic acid groups can be deprotonated to act as ligands, bridging metal centers to form extended, highly ordered networks.

This capability is central to the field of metal-organic frameworks (MOFs) and coordination polymers. cymitquimica.com While much of the published research in this specific area has utilized the related 4,5-dichlorophthalic acid isomer, the principles are directly applicable. For instance, 4,5-dichlorophthalic acid has been successfully used to construct:

Cobalt-based MOFs with a two-dimensional layered structure. hgxx.org

Lanthanide-based coordination polymers that form microcrystalline precipitates when reacted in water at room temperature. evitachem.com

3D chiral supramolecular frameworks assembled through a network of hydrogen bonds and π-π stacking interactions. znaturforsch.com

These structures are not just architecturally interesting but are foundational to nanotechnology. The synthesis of metal complexes of 4,5-dichlorophthalic acid with copper and zinc has been shown to produce materials on the nanoscale. dergipark.org.tr The predictable way these molecules self-assemble allows chemists to design materials with tailored pore sizes, surface areas, and structural topologies. The resulting nanoscale frameworks are being investigated for catalysis, gas storage, and molecular separation, demonstrating the pivotal role of dichlorophthalic acids as building blocks in nanotechnology.

Predictive Modeling for Structure-Function Relationships

The integration of computational chemistry into materials science has revolutionized the design and analysis of new compounds. Predictive modeling, particularly using Density Functional Theory (DFT), allows researchers to understand the fundamental links between the molecular structure of a compound like this compound and the ultimate properties of the materials it forms. nih.gov

DFT calculations are widely used to probe the electronic and chemical features of molecules. mdpi.com For example, studies on the related 4,5-dichlorophthalic acid and its derivatives have used DFT to determine key reactivity descriptors. dergipark.org.trmdpi.com These computational analyses provide insights into:

Molecular Geometry: Optimizing the structure to find the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. dergipark.org.tr

Charge Distribution: Mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which predicts how the molecule will interact with other species, such as metal ions or other organic molecules. dergipark.org.tr

Interaction Energies: Computational models can quantify the strength of non-covalent interactions, such as hydrogen bonds, which are critical in the formation of co-crystals and other supramolecular assemblies. psu.edu

By simulating these properties, scientists can screen potential structures and predict their function before undertaking time-consuming laboratory synthesis. For example, machine learning models trained on vast structural databases like the Cambridge Structural Database (CSD) can now rapidly predict the HOMO and LUMO energies of new molecules, accelerating the discovery of materials with desired electronic characteristics. nih.gov This predictive power is essential for rationally designing materials based on dichlorophthalic acid for specific applications.

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Copper (Cu) Complex | -8.2389 | -6.4753 | 1.7636 | Less reactive (harder molecule) |

| Zinc (Zn) Complex | -8.0917 | -7.5679 | 0.5238 | More reactive (softer molecule) |

Integration in Advanced Functional Materials Design

The ultimate goal of studying the fundamental properties of this compound is to integrate it into advanced materials that address specific technological needs. The research frontiers in synthesis, nanotechnology, and computational modeling are converging to create functional materials with novel or enhanced properties.

A prominent example is in the field of flame-retardant materials . A cobalt-based MOF constructed from 4,5-dichlorophthalic acid has been incorporated into polylactic acid (PLA), a common bioplastic. hgxx.org The resulting composite material showed significantly improved flame retardancy, achieving a UL-94 V-0 rating and reducing the peak heat release rate by over 55%. hgxx.org This demonstrates a direct and impactful application of a dichlorophthalic acid-based nanomaterial in enhancing the safety and performance of a commercial polymer.

Another significant area is the development of luminescent materials . Supramolecular frameworks built with 4,5-dichlorophthalic acid have been shown to exhibit solid-state luminescence, a property valuable for sensors, displays, and optical devices. znaturforsch.com Furthermore, derivatives of 4,5-dichlorophthalic acid have been used to prepare highly efficient solid-state fluorophores, which can serve as turn-on fluorescent probes for detecting specific analytes like hydrazine (B178648). rsc.org

The use of dichlorophthalic acids as monomers or precursors is also a key strategy in polymer science . They are used to synthesize polymers with high thermal stability and specific mechanical properties. evitachem.com For instance, derivatives of 4,5-dichlorophthalic acid have been used to construct Polymers of Intrinsic Microporosity (PIMs), which are being studied for applications such as CO2 sorption and gas separation. acs.org The inherent rigidity of the dichlorophthalic acid unit contributes to the formation of the microporous structure essential for the polymer's function.

These examples underscore a clear trajectory: the unique chemical characteristics of dichlorophthalic acids, understood through predictive modeling and harnessed through supramolecular chemistry, are enabling the design of a new generation of advanced functional materials.

Q & A

Q. What statistical approaches are recommended for analyzing spectroscopic or crystallographic data?

Q. How can researchers visualize the electronic effects of chlorine substituents in this compound?